molecular formula C12H14Cl2N2 B2597450 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane CAS No. 2219370-57-5

6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane

Cat. No. B2597450
CAS RN: 2219370-57-5
M. Wt: 257.16
InChI Key: BWQDFTCSWQPXMK-UHFFFAOYSA-N
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Description

The compound “6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached. This pyridine ring is connected to a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridine ring and the spirocyclic structure. The pyridine ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The pyridine ring might undergo reactions like electrophilic aromatic substitution, while the spirocyclic structure might undergo reactions like ring-opening .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence of the pyridine ring and the spirocyclic structure .

Scientific Research Applications

Azaspirocycles Synthesis

A study by Wipf et al. (2004) describes the diversity-oriented synthesis of azaspirocycles, including the chemical class of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane. This research outlines a multicomponent condensation method that provides rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are significant for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds. The methodology emphasizes the relevance of these azaspirocycles in medicinal chemistry and drug development processes (Wipf, Stephenson, & Walczak, 2004).

Spirocyclic Ene Reaction

Another application in synthetic chemistry is outlined by Matsumura, Aoyagi, and Kibayashi (2003), who developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, which is closely related to the structure of this compound. Their approach utilizes the intramolecular ene reaction of an acylnitroso compound, leading to a spirocyclic ene product obtained as a single diastereomer. This method highlights the utility of azaspirocyclic cores in the synthesis of complex molecular architectures, relevant for natural product synthesis and potential pharmaceutical applications (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled. It’s always important to refer to the relevant safety data sheets when handling chemical compounds .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, optimizing its synthesis process, and studying its properties in more detail. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQDFTCSWQPXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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